molecular formula C14H15N3O2S B3874148 methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)carbonohydrazonoyl]benzoate

methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)carbonohydrazonoyl]benzoate

Cat. No.: B3874148
M. Wt: 289.35 g/mol
InChI Key: ZONHLVRESFXPIM-OVCLIPMQSA-N
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Description

“Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)carbonohydrazonoyl]benzoate” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of thiazole derivatives has been widely studied. For instance, Shiradkar et al. prepared a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives . These compounds were screened for their preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of thiazole derivatives is diverse and depends on the specific compound. For instance, some thiazole derivatives have been found to have antimicrobial, antifungal, anti-inflammatory, antitumor, antidiabetic, antiviral, and antioxidant activities .

Future Directions

Thiazole derivatives have shown a wide range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on synthesizing new thiazole derivatives and evaluating their biological activities. Additionally, more detailed studies on the mechanism of action of these compounds could lead to a better understanding of their therapeutic potential.

Properties

IUPAC Name

methyl 4-[(E)-[(4,5-dimethyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-9-10(2)20-14(16-9)17-15-8-11-4-6-12(7-5-11)13(18)19-3/h4-8H,1-3H3,(H,16,17)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONHLVRESFXPIM-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N/N=C/C2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661649
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)carbonohydrazonoyl]benzoate
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methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)carbonohydrazonoyl]benzoate
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methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)carbonohydrazonoyl]benzoate
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methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)carbonohydrazonoyl]benzoate
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methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)carbonohydrazonoyl]benzoate
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methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)carbonohydrazonoyl]benzoate

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